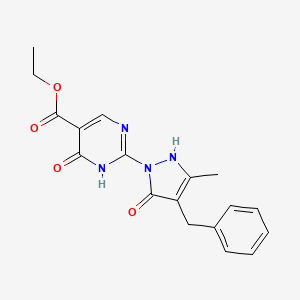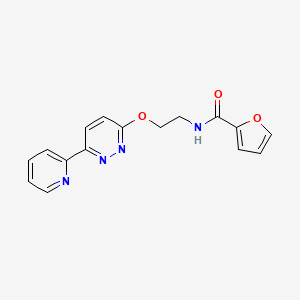
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide" falls into a class of chemicals with complex heterocyclic structures, which are of significant interest in the field of medicinal chemistry due to their diverse biological activities. This analysis explores the synthesis, molecular structure, chemical reactions, and properties of compounds with similar structures.
Synthesis Analysis
Compounds closely related to the specified chemical structure have been synthesized through multi-component reactions, involving key steps such as the reaction between malonamide derivatives and aldehydes in the presence of bases like triethylamine in water at room temperature (Jayarajan et al., 2019). Such methods highlight the efficiency and eco-friendliness of synthesizing complex heterocyclic compounds.
Molecular Structure Analysis
Characterization techniques such as FT-IR, NMR, and X-ray diffraction have been utilized to determine the molecular structure of synthesized compounds. Computational chemistry methods further support the structural analysis, providing insights into the molecular geometry and electronic structure of these compounds (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves the formation of new heterocyclic systems via ring closure reactions, showcasing the versatility of these compounds in forming diverse chemical structures with potential biological activity (Stroganova et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
The compound is part of the heterocyclic N-oxide derivatives, notable for their versatility in synthetic intermediates and biological importance. These derivatives are pivotal in metal complex formation, catalyst design, asymmetric catalysis, and synthesis. Their significance in medicinal applications is also notable, especially in the creation of compounds with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Reactions with Nucleophiles
Arylmethylidene derivatives of 3H-furan-2-ones, including compounds like N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide, exhibit diverse reactions with C-, N-, N,N-, and N,O-nucleophilic agents and amines of the heterocyclic series. The reaction direction is influenced by the structure of the initial reagents, strength of the nucleophilic agent, and specific reaction conditions. This leads to the formation of a wide range of compounds such as amides, 4-oxoalkanoic hydrazides, and various cyclic and heterocyclic compounds (Kamneva et al., 2018).
Potential in CNS Drug Synthesis
Compounds with the structure of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide may serve as lead molecules for synthesizing compounds with Central Nervous System (CNS) activity. Heterocycles with heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), are significant in forming a large class of organic compounds with potential CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Antitubercular Activity
Derivatives related to N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide, such as 2-isonicotinoylhydrazinecarboxamide, have been evaluated for their antitubercular activity against various strains of Mycobacteria. The structural modification of related compounds has been shown to possess significant antitubercular properties, serving as a basis for designing new leads for antituberculosis compounds (Asif, 2014).
Propiedades
IUPAC Name |
N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c21-16(14-5-3-10-22-14)18-9-11-23-15-7-6-13(19-20-15)12-4-1-2-8-17-12/h1-8,10H,9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMJVAKPWHPCRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

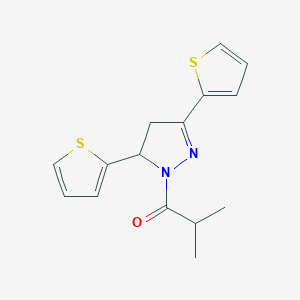
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)
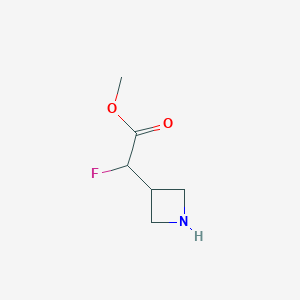

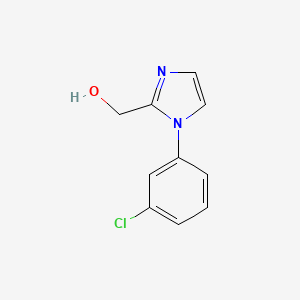
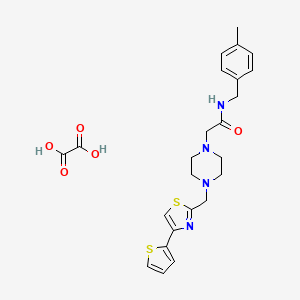
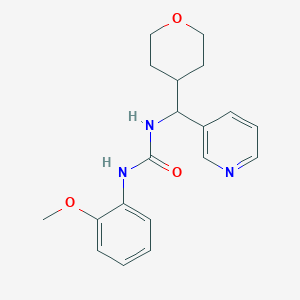
![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2496826.png)
![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)


